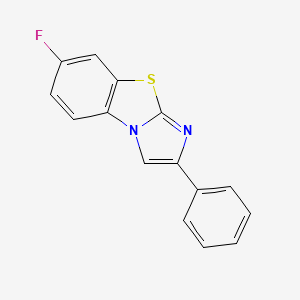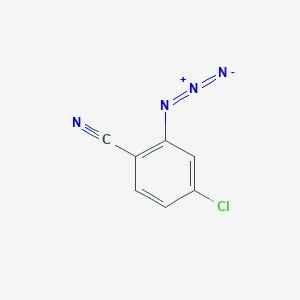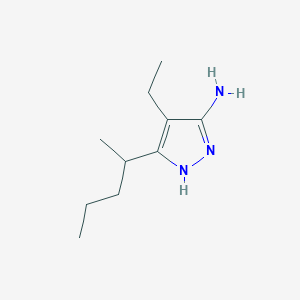![molecular formula C13H26N2 B13637540 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine: is a complex organic compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
The synthesis of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine typically involves multiple steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production .
Analyse Chemischer Reaktionen
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .
Vergleich Mit ähnlichen Verbindungen
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine is unique due to its specific bicyclic structure. Similar compounds include:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-ol: A structurally related compound used in various synthetic applications.
These compounds share some structural similarities but differ in their specific functional groups and applications .
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-7-15(2)8-6-11-9-12-4-5-13(10-11)14-12/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
OIPJRQXRQWZXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)CCC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)
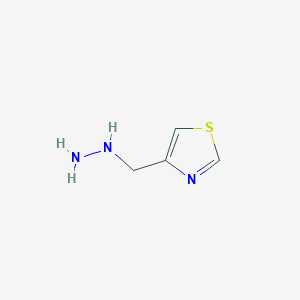

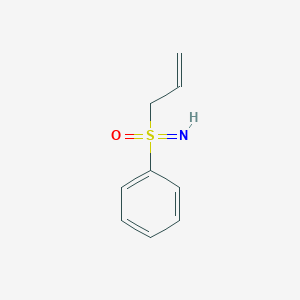
![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
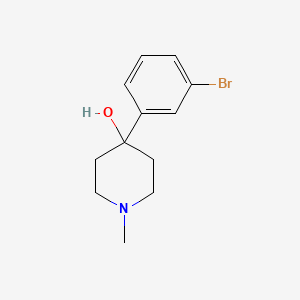

![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)
